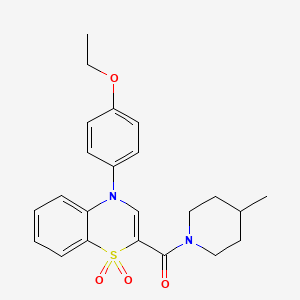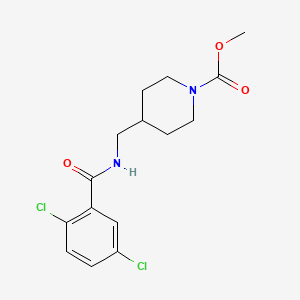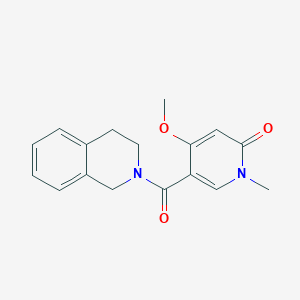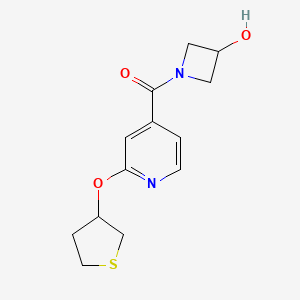
(3-Hydroxyazetidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxyazetidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a compound featuring both azetidine and pyridine rings linked via a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Synthesis
Combine azetidine-3-ol with 2-chloropyridine-4-carboxaldehyde in a solvent such as ethanol.
Introduce a base like sodium hydride to facilitate nucleophilic addition.
Intermediate Formation
React the intermediate product with tetrahydrothiophen-3-yl alcohol under conditions favoring ether formation (e.g., using tosyl chloride as an activating agent).
Final Product
Employ purification techniques such as column chromatography to isolate the target compound.
Industrial Production Methods
Scalability
Use batch reactors to manage the exothermicity of the reactions.
Ensure stringent quality controls to maintain the integrity and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation
The hydroxy group can be oxidized using agents like PCC (Pyridinium chlorochromate) to form ketones.
Reduction
Reduction of the methanone group via hydrogenation can yield secondary alcohols.
Substitution
Nucleophilic substitution on the pyridine ring can introduce various functional groups.
Common Reagents and Conditions
Oxidation: : PCC in dichloromethane at room temperature.
Reduction: : H₂ gas with a palladium on carbon (Pd/C) catalyst.
Substitution: : Use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: : Pyridine ketones.
Reduction: : Secondary alcohols.
Substitution: : Variously functionalized pyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: : As a building block in the synthesis of more complex molecules.
Biology
Biological Probes: : Utilized in studies to track biochemical pathways due to its reactive functional groups.
Medicine
Drug Development: : Potential use as a core structure in developing new pharmaceuticals targeting specific pathways.
Industry
Material Science: : Use in the development of novel materials with specific electronic properties due to its unique structural attributes.
Wirkmechanismus
The compound interacts primarily via its functional groups:
Hydroxyazetidinyl Group: : Engages in hydrogen bonding, influencing enzyme active sites.
Pyridinyl Group: : Facilitates interactions with various biological receptors through π-π stacking and hydrogen bonding.
Tetrahydrothiophenyl Ether: : Adds to the hydrophobic interaction capability.
Vergleich Mit ähnlichen Verbindungen
Uniqueness
(3-Hydroxyazetidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone stands out due to the combination of the azetidinyl and tetrahydrothiophenyl moieties, rarely seen together.
Similar Compounds
(3-Hydroxyazetidin-1-yl)pyridin-4-ylmethanone: : Lacks the tetrahydrothiophenyl group, reducing its hydrophobic interaction capacity.
Tetrahydrothiophen-3-yl)pyridin-4-ylmethanone: : Missing the hydroxyazetidinyl group, altering its reactivity and biological activity.
This should give you a comprehensive overview of the compound. Anything else you're curious about?
Eigenschaften
IUPAC Name |
(3-hydroxyazetidin-1-yl)-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c16-10-6-15(7-10)13(17)9-1-3-14-12(5-9)18-11-2-4-19-8-11/h1,3,5,10-11,16H,2,4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMGXDNVUCOGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

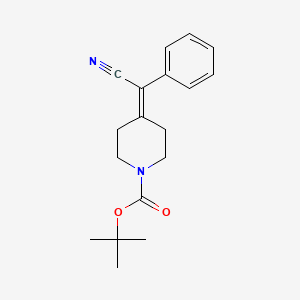
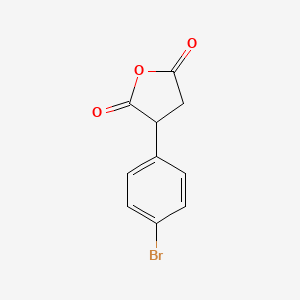
![7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2824959.png)
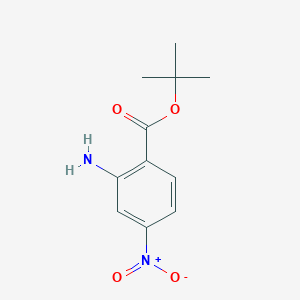
![2-[4-[(E,3Z)-3-(3-Methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;bromide](/img/structure/B2824961.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2824963.png)
![3-(3-methylthiophen-2-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide](/img/structure/B2824966.png)
![2-CHLORO-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROBENZAMIDE HYDROCHLORIDE](/img/structure/B2824967.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2824969.png)
